(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
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Overview
Description
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various natural products, including vitamins and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves the reaction of 2-ethyl aniline with a thiazole derivative. One common method includes the use of hydrazonoyl halides as precursors . The reaction is carried out in boiling ethanol with triethylamine as a base, leading to the formation of the desired thiazole compound .
Industrial Production Methods
Industrial production of thiazole derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also ensure the purity and selectivity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its interaction with estrogen receptors has been studied for potential anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
33174-95-7 |
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Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(2-ethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-3-9-6-4-5-7-10(9)15-16-11-8(2)14-12(13)17-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
IYIUAIAIFLLOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=NC2=C(N=C(S2)N)C |
Origin of Product |
United States |
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